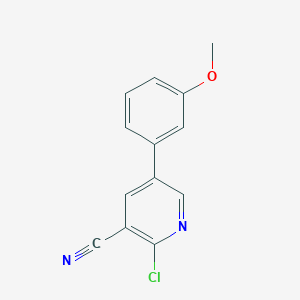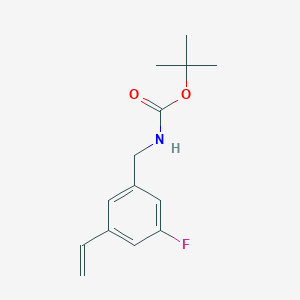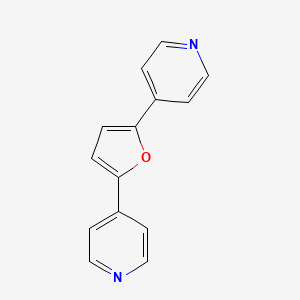![molecular formula C5H8O3S2 B12075593 Methyl [(methoxycarbonothioyl)sulfanyl]acetate CAS No. 123972-88-3](/img/structure/B12075593.png)
Methyl [(methoxycarbonothioyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is a chemical compound with the molecular formula C5H8O3S2 and a molecular weight of 180.245 g/mol . This compound is known for its unique structure, which includes a methoxythioxomethyl group attached to the acetic acid moiety, making it a valuable compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester typically involves the reaction of acetic acid derivatives with methoxythioxomethyl compounds under controlled conditions. One common method involves the esterification of acetic acid with methoxythioxomethyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is often scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or thioether.
Substitution: The methoxythioxomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester involves its interaction with specific molecular targets. The methoxythioxomethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-((methoxycarbonothioyl)thio)acetate
- Carbomethoxymethylxanthogenic acid methyl ester
- O-methyl (S-methoxycarbonylmethyl)dithiocarbonate
Uniqueness
Acetic acid, 2-[(methoxythioxomethyl)thio]-, methyl ester is unique due to its specific functional groups, which confer distinct reactivity and properties compared to similar compounds. Its methoxythioxomethyl group allows for versatile chemical transformations, making it a valuable compound in various applications .
Propiedades
Número CAS |
123972-88-3 |
|---|---|
Fórmula molecular |
C5H8O3S2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
methyl 2-methoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C5H8O3S2/c1-7-4(6)3-10-5(9)8-2/h3H2,1-2H3 |
Clave InChI |
XDHJPVGQMVRRTE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CSC(=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)






![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)

